molecular formula C23H21F3N2O4 B2489494 2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 941974-47-6

2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2489494
CAS RN: 941974-47-6
M. Wt: 446.426
InChI Key: QRDIORFCQQPVHX-UHFFFAOYSA-N
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Description

The compound "2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide" is a part of a class of compounds that exhibit a variety of biological activities and possess interesting chemical structures. The research interest in such compounds stems from their potential applications in medicinal chemistry and material science due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related acetamide compounds often involves multi-step chemical reactions, starting from basic building blocks like p-tolylmethylamine or chloracetyl chloride. These processes can include acetylation, esterification, and ester interchange steps to achieve the desired acetamide derivatives with high yields and purity. For instance, the synthesis of related compounds has been achieved through methods such as catalytic hydrogenation and ozonation, leading to the formation of complex acetamide structures (Prabhakaran et al., 2006; Kuznecovs et al., 2020).

Molecular Structure Analysis

The molecular structure of acetamide compounds is characterized by the presence of the acetamide group attached to various aromatic or heteroaromatic rings. X-ray diffraction analysis, IR, and NMR spectroscopy are common techniques used to determine the crystal and molecular structures, revealing details about the bond lengths, angles, and overall geometry of the compounds. These studies often find that acetamide derivatives form supramolecular architectures involving hydrogen bonds and other non-covalent interactions, leading to diverse structural arrangements (Chi et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including oxidation, where different reagents like peracetic acid, m-chloroperbenzoic acid, and OXONE are used to generate multiple products. These reactions highlight the oxidative reactivity channels of acetamide compounds, resulting in the formation of novel derivatives with potential biological activities (Pailloux et al., 2007).

Scientific Research Applications

Oxidation and Synthesis Applications

The study of the oxidation of phenylglyoxal dihydrazones to phenyl-1,2,3-triazoles explores the chemical transformations that lead to the synthesis of complex organic compounds. Such processes are crucial in developing new materials and chemicals with potential applications in various industries, including pharmaceuticals, agriculture, and manufacturing (Khadem, Shaban, & Nassr, 1970).

Coordination Complexes and Antioxidant Activity

Research on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives highlights the significance of these compounds in developing new materials with potential antioxidant properties. Such materials can find applications in biomedicine, catalysis, and environmental protection, showcasing the versatility of the compound in scientific research (Chkirate et al., 2019).

Electrosynthesis of Fluoroorganic Compounds

The electrosynthesis of fluoroorganic compounds, including the formation of polyalkylbenzylacetamides as by-products, is crucial for the development of new fluorinated materials. These materials have applications in pharmaceuticals, agrochemicals, and material sciences due to their unique properties, such as thermal stability and chemical resistance (Bensadat, Bodennec, Laurent, & Tardivel, 1980).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action might involve binding to a specific protein or enzyme in the body .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O4/c1-15-6-2-3-7-16(15)14-32-21-11-28(17(13-29)10-20(21)30)12-22(31)27-19-9-5-4-8-18(19)23(24,25)26/h2-11,29H,12-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDIORFCQQPVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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